molecular formula C8H6N4 B1524736 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1354951-13-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B1524736
CAS No.: 1354951-13-5
M. Wt: 158.16 g/mol
InChI Key: VOCXSTHAYOMUPZ-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The (1,2,4)triazolo[4,3-a]pyridine (TZP) core is recognized as a privileged structure in the design of novel bioactive molecules due to its ability to serve as a hydrogen bond acceptor, which is crucial for interacting with biological targets . This compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems. Its reactive carbonitrile and fused triazolopyridine groups make it a versatile building block for generating diverse chemical libraries through nucleophilic substitution and cyclocondensation reactions . Researchers utilize this and related TZP derivatives in the synthesis of potential therapeutic agents. For instance, structurally similar compounds have demonstrated potent anti-inflammatory activity by effectively inhibiting nitric oxide (NO) release and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models . The TZP motif is also investigated in the development of protein kinase inhibitors and other small-molecule therapeutics . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-6-10-11-8-3-2-7(4-9)5-12(6)8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXSTHAYOMUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-triazolo[4,3-a]pyridine derivatives generally involves cyclization reactions that form the fused triazole-pyridine ring system. The key step is a cyclization of appropriately substituted hydrazinylpyridines with electrophilic alkynyl or related reagents to construct the triazole ring fused onto the pyridine core.

Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives

One of the most effective and well-documented methods involves the reaction of commercially available 2-hydrazinylpyridines with chloroethynylphosphonates or chloroethynyl derivatives under mild base conditions to afford the fused triazolopyridine system via a 5-exo-dig cyclization mechanism.

  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) at room temperature or slightly elevated temperatures.
    • Solvent: Typically polar aprotic solvents.
    • Time: Complete conversion within 4 hours at room temperature or longer at lower temperatures if electron-withdrawing groups are present.
  • Mechanism:

    • Nucleophilic substitution of chlorine in chloroethynylphosphonate by the hydrazinyl nitrogen forms an ynamine intermediate.
    • Isomerization to a ketenimine intermediate.
    • Intramolecular 5-exo-dig cyclization to form the fusedtriazolo[4,3-a]pyridine ring.
  • Yields and Selectivity:

    • Nearly quantitative yields reported for unsubstituted or electron-neutral 2-hydrazinylpyridines.
    • Electron-withdrawing substituents (e.g., nitro groups) can reduce selectivity and cause side reactions such as resinification, requiring modified conditions (e.g., exclusion of base, higher temperatures, longer reaction times).
  • Isomer Formation:

    • In the presence of strong electron-withdrawing groups, a Dimroth-type rearrangement can occur, leading to isomeric triazolopyridines.

Table 1. Representative Reaction Conditions and Yields

Entry Substrate (2-Hydrazinylpyridine) Electrophile Base Temp (°C) Time (h) Yield (%) Notes
1 2-Hydrazinylpyridine (unsubstituted) Chloroethynylphosphonate K2CO3 25 4 ~98 High selectivity, quantitative conversion
2 2-Hydrazinyl-3-nitropyridine Chloroethynylphosphonate None 60 150 Moderate Resinification avoided, isomer mixture formed
3 2-Hydrazinyl-3-nitropyridine Chloroethynylphosphonate None Reflux 30 Improved Dimroth rearrangement promoted

Source: Adapted from detailed synthetic studies ontriazolo[4,3-a]pyridines

Alternative Synthetic Routes via Condensation and Cyclization

Other methods reported for related triazolopyridine derivatives involve:

  • Condensation of Aminopyrazoles or Amino-1,2,3-triazoles with Cyanoacetamides:

    • Amino-substituted heterocycles react with cyanoacetic acid derivatives under microwave irradiation or heating in the presence of acetic anhydride and sodium acetate to form cyanoacetamides.
    • Subsequent cyclization in polar solvents (e.g., DMF) at reflux leads to fused triazolopyridine derivatives.
  • Catalyst-Assisted Cyclizations:

    • Use of zeolites or other solid acid catalysts to promote condensation and cyclization steps with active methylene compounds.

These methods are more common for 1,2,3-triazolo fused systems but provide insight into alternative pathways for constructing triazolopyridine frameworks.

Source: MDPI study on fused triazolopyridines synthesis

Specific Data on 3-Methyl-triazolo[4,3-a]pyridine-6-carbonitrile

While direct synthetic protocols for the 6-carbonitrile derivative are less frequently detailed, the general approaches for 3-methyl-substituted triazolopyridines apply, with modifications to introduce the carbonitrile group at the 6-position:

  • Precursor Selection:

    • Starting from 2-hydrazinylpyridines bearing a cyano substituent at the 6-position or introducing the nitrile group via substitution reactions post-cyclization.
  • Reaction Optimization:

    • Maintaining mild base conditions and controlling temperature to avoid side reactions.
    • Monitoring reaction progress by NMR spectroscopy (e.g., ^31P NMR if phosphonates are involved).
  • Purification:

    • Crystallization or chromatographic methods to isolate pure triazolopyridine carbonitriles.

Source: Chemical supplier data and structural information

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Mechanism Advantages Limitations
1 2-Hydrazinylpyridines + Chloroethynylphosphonates K2CO3, room temp or reflux, 4-30 h Nucleophilic substitution + 5-exo-dig cyclization High yield, mild conditions Sensitive to electron-withdrawing groups
2 Aminopyrazoles + Cyanoacetic acid derivatives Microwave irradiation, acetic anhydride, sodium acetate, reflux DMF Condensation + cyclization Efficient for related triazolo derivatives Less direct for 1,2,4-triazolo systems
3 Functionalized hydrazinylpyridines Varied bases, temperature control Cyclization with possible rearrangements Access to isomeric forms Longer reaction times with nitro substituents

Research Findings and Analytical Data

  • The structures of synthesized triazolopyridines, including 3-methyl derivatives, have been confirmed by multiple spectroscopic techniques: IR, ^1H, ^13C, ^31P NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction.
  • Reaction monitoring by ^31P NMR is particularly useful when phosphonylated intermediates are involved.
  • The presence of electron-withdrawing groups on the pyridine ring can induce Dimroth-type rearrangements, affecting product distribution.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Potential
Recent investigations into the structure-activity relationship (SAR) of triazolo-pyridine derivatives have suggested that modifications can enhance their anticancer activity. This compound has been evaluated for cytotoxic effects against several cancer cell lines, showing promising results in inhibiting cell proliferation .

3. Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurological disorders. Studies are underway to assess its efficacy in treating conditions such as anxiety and depression through modulation of neurotransmitter systems .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport characteristics .

2. Catalysis
The compound serves as a versatile ligand in coordination chemistry and catalysis. Its derivatives have shown effectiveness in promoting various organic reactions, including cross-coupling reactions and cycloadditions. This application is crucial for the development of sustainable chemical processes .

Case Studies

Study Focus Area Findings
Antimicrobial PropertiesDemonstrated effective inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Neurological EffectsIndicated potential anxiolytic effects in animal models, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

Piperidine-Carbonyl Derivatives

Compounds 61, 62, and 64 from share the triazolopyridine core but differ in substituents at position 3:

  • Compound 61 : 3-(Piperidine-1-carbonyl) group. Yield: 41%, molecular formula C₁₃H₁₂N₄O.
  • Compound 62 : 3-[4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl]. Yield: 98.5%, molecular formula C₂₁H₁₅F₄N₄O.
  • Compound 64 : 3-[4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carbonyl]. Multi-step synthesis involving Suzuki coupling and hydrogenation.

Comparison :

  • The piperidine-carbonyl substituents in these derivatives introduce bulkier and more complex moieties, increasing molecular weight (e.g., 62: 430.36 g/mol vs. target compound: 158.17 g/mol).
  • These modifications enhance binding affinity to retinol-binding proteins (as antagonists) but reduce synthetic accessibility due to lower yields (e.g., 41% for 61 vs. commercial availability of the target compound) .

Halogenated Derivatives

  • 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (CAS 1823924-70-4): Features bromo and chloro substituents at positions 8 and 3. Molecular formula C₇H₂BrClN₄ (257.47 g/mol). Key Differences: Halogen atoms increase molecular weight by ~100 g/mol compared to the target compound.

Amino and Carboxylic Acid Derivatives

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1082428-27-0): Replaces -CN with -NH₂. Molecular formula C₇H₈N₄ (148.17 g/mol).
    • Comparison : The amine group increases polarity (PSA: 67.49 vs. 60.82 for the target compound), improving aqueous solubility but reducing membrane permeability .
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1031619-88-1): -COOH substituent. Molecular formula C₈H₇N₃O₂ (177.16 g/mol).
    • Comparison : The carboxylic acid group enables salt formation (e.g., with HCl) for pharmaceutical formulations but introduces pH-dependent solubility challenges .

Key Observations :

  • The target compound’s commercial availability contrasts with multi-step syntheses required for analogues (e.g., 64: three steps, 62: 98.5% yield but complex purification) .
  • Triazolopyrimidine derivatives () employ one-pot cyclization, offering higher yields but divergent core structures .

Physicochemical and Pharmacological Properties

Property Target Compound 3-Methyl-6-amine (CAS 1082428-27-0) 8-Bromo-5-chloro Derivative
Molecular Weight (g/mol) 158.17 148.17 257.47
logP 0.74 (predicted) 0.73 (predicted) 2.1 (predicted)
PSA (Ų) 60.82 67.49 75.12
Key Applications Intermediate Antimicrobial research Cross-coupling precursor

Analysis :

  • Halogenated derivatives exhibit higher logP values, favoring blood-brain barrier penetration but risking toxicity.
  • The target compound’s balanced logP and PSA make it suitable for further functionalization without excessive hydrophobicity .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound known for its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H6N4
  • CAS Number : 1354951-13-5
  • Chemical Structure : The compound features a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a cyano group at the 6-position.

Target Interactions

Similar compounds have demonstrated interactions with various enzymes and receptors. Notably, derivatives of triazolo-pyridines have been identified as inhibitors of microtubule polymerization, which is crucial for cell division and cancer progression.

Biochemical Pathways

Research indicates that this compound may exhibit antibacterial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

A study evaluated several triazolo derivatives for their anticancer properties. Among these, compounds similar to this compound showed significant anti-proliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)12
Similar DerivativeMCF-7 (Breast)10

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Antibacterial Activity

The compound has also been tested against several bacterial strains. Results indicated that it possesses notable antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results position the compound as a candidate for further development in antibacterial therapies .

Study on c-Met Kinase Inhibition

In a related study focusing on kinase inhibition, derivatives of triazolo compounds were synthesized and tested for their ability to inhibit c-Met kinase. One derivative showed high selectivity against tumor cells dependent on c-Met oncogene amplification. This highlights the potential of triazolo compounds in targeted cancer therapies .

Antioxidant and Anti-inflammatory Activities

Research has also explored the antioxidant and anti-inflammatory properties of triazole derivatives. Some compounds exhibited significant activity in reducing oxidative stress markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, and how do reaction conditions influence yield?

The synthesis of triazolopyridine derivatives typically involves cyclization reactions. For example, triethylamine (0.5 mmol) in DMF at 120°C for 10 hours facilitates the formation of triazolo-pyrimidine-carbonitrile analogs via a three-component reaction involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl precursors . Yield optimization relies on solvent choice (e.g., DMF for high polarity), temperature control (120°C for cyclization), and stoichiometric ratios (1:1:1 for reactants). Recrystallization using EtOH/DMF mixtures improves purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ = 2.38 ppm (s, 3H) confirm the methyl group, while aromatic protons appear between δ = 7.20–7.54 ppm. The nitrile group (C≡N) is identified via IR at ~2230 cm⁻¹ .
  • Mass spectrometry : A molecular ion peak at m/z 238 (M⁺) aligns with the molecular formula C₁₂H₁₀N₆ .
  • X-ray crystallography : Used for advanced confirmation of bond angles and crystal packing, as demonstrated for structurally similar triazolopyridazines .

Q. What purification strategies are effective for removing byproducts in triazolopyridine synthesis?

  • Flash chromatography : Silica gel with gradient elution (cyclohexane/ethyl acetate, 0–25% ethyl acetate) resolves polar impurities, achieving >85% purity .
  • Recrystallization : EtOH/DMF mixtures (1:1) are optimal for removing unreacted starting materials .
  • Dry loading with Celite : Minimizes decomposition during column chromatography, particularly for azide-containing intermediates .

Advanced Research Questions

Q. How do substituents on the triazolopyridine core influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -CN, -Cl) at the 6-position increase electrophilicity, facilitating nucleophilic substitution reactions. For example, 6-cyano derivatives exhibit enhanced reactivity in Suzuki-Miyaura couplings due to conjugation with the triazole ring . Computational studies (DFT) can predict charge distribution, guiding functionalization at specific positions .

Q. What methodologies are used to analyze the biological activity of triazolopyridine-carbonitrile derivatives?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
  • Molecular docking : Simulations with targets like EGFR or CDK2 reveal binding modes, supported by SAR studies .

Q. How can computational chemistry predict the stability of triazolopyridine derivatives under varying pH conditions?

  • pKa calculations : Tools like MarvinSketch estimate protonation states. The nitrile group (pKa ~ -5) remains unprotonated in physiological pH, while the triazole nitrogen (pKa ~ 4–5) may protonate in acidic environments .
  • MD simulations : Assess solvation effects and degradation pathways, such as hydrolysis of the cyano group in aqueous media .

Q. What are the challenges in scaling up triazolopyridine synthesis while maintaining regioselectivity?

  • Byproduct formation : Competing cyclization pathways (e.g., [1,5-a] vs. [4,3-b] isomers) require precise temperature control (<5°C deviation) .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cross-coupling reactions but require rigorous removal to meet purity standards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 2
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3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

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